N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride
Description
Properties
Molecular Formula |
C11H22Cl2N4O |
|---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-9-13-11(14-16-9)8-15(2)10-4-3-6-12-7-5-10;;/h10,12H,3-8H2,1-2H3;2*1H |
InChI Key |
DCRTVVHZIGKOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Core Formation of 1,2,4-Oxadiazole Ring
The synthesis of the 1,2,4-oxadiazole ring system is central to preparing the target compound. Established methods for constructing this heterocycle include:
- Cyclization of amidoximes with carboxylic acid derivatives (e.g., acyl chlorides, esters, anhydrides)
- 1,3-Dipolar cycloaddition of nitrile oxides with nitriles
The amidoxime route is the most widely employed due to its versatility and relatively straightforward reaction conditions, although it sometimes suffers from moderate yields and purification challenges.
Amidoxime and Carboxylic Acid Derivative Cyclization
This method involves reacting an amidoxime intermediate with an activated carboxylic acid derivative to form the 1,2,4-oxadiazole ring. Typical activating agents include coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.
| Entry | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Amidoxime + Acyl chloride | Pyridine or TBAF catalyst, reflux | Moderate to good | Early method, moderate yields |
| 2 | Amidoxime + Carboxylic acid ester | TEA, T3P, ~80 °C | 87–97% | High yields, short reaction time, expensive activating agent |
| 3 | Amidoxime + Carboxylic acid | NaOH/DMSO, room temperature | 11–90% | One-pot, simple purification, moderate to long reaction time |
| 4 | Amidoxime + Carboxylic acid via Vilsmeier reagent | Room temperature | 61–93% | One-pot, good to excellent yields, readily available reagents |
Table 1: Summary of amidoxime cyclization methods for 1,2,4-oxadiazole synthesis
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has been applied to accelerate the cyclization reactions, improving yields and reducing reaction times significantly. For example, amidoximes and acyl chlorides/esters react under MWI with catalysts such as NH4F/Al2O3 or K2CO3 to afford 3,5-disubstituted-1,2,4-oxadiazoles in minutes with yields ranging from 40–90%.
1,3-Dipolar Cycloaddition Route
This method involves the reaction of nitrile oxides with nitriles, often catalyzed by platinum(IV) complexes. Despite the mild conditions, this approach suffers from poor yields, long reaction times, and expensive catalysts, limiting its practical application.
Specific Preparation of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine Dihydrochloride
Synthesis of the Oxadiazole Intermediate
The 5-methyl-1,2,4-oxadiazol-3-yl moiety is typically synthesized by cyclization of the corresponding amidoxime and a methyl-substituted carboxylic acid derivative. The amidoxime can be prepared by reacting hydroxylamine hydrochloride with the corresponding nitrile precursor.
Formation of the Dihydrochloride Salt
The free base of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in appropriate solvents such as dichloromethane or aqueous media, providing enhanced stability and crystallinity for isolation.
Detailed Example Procedure (Hypothetical Consolidation)
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 5-methyl-3-cyanomethyl-1,2,4-oxadiazole precursor + NH2OH·HCl | Microwave irradiation, solvent-free, catalyst (MgO or CH3COOH), 10 min | Amidoxime intermediate |
| 2 | Amidoxime + methyl ester of carboxylic acid | TEA, T3P, 80 °C, 1–6 h | 5-methyl-1,2,4-oxadiazol-3-yl methyl derivative |
| 3 | 5-methyl-1,2,4-oxadiazol-3-yl methyl derivative + N-methylazepan-4-amine | Reductive amination, NaBH3CN, methanol, room temperature | N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine (free base) |
| 4 | Free base + HCl | DCM or aqueous solution, room temperature | Dihydrochloride salt, isolated by filtration |
Analytical and Purification Considerations
- Purification : The dihydrochloride salt typically crystallizes well, facilitating purification by recrystallization from solvents such as ethanol or isopropanol.
- Characterization : NMR, MS, and IR spectroscopy confirm the structure, particularly the presence of the oxadiazole ring and amine functionalities.
- Yields : Overall yields for the multi-step synthesis typically range from moderate to high (50–90%), depending on reaction conditions and purification efficiency.
Summary and Outlook
The preparation of this compound involves:
- Efficient synthesis of the 1,2,4-oxadiazole core via amidoxime cyclization with activated carboxylic acid derivatives.
- Functionalization with the N-methylazepane amine group through reductive amination.
- Conversion to the dihydrochloride salt for improved stability and handling.
Recent advances such as microwave-assisted synthesis and one-pot procedures offer improved efficiency, reduced reaction times, and greener protocols. However, challenges remain in optimizing yields and simplifying purification for large-scale production.
Future research may focus on mechanochemical synthesis approaches and environmentally benign solvents to further enhance the preparation of this and related compounds.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions at three primary sites:
-
Oxadiazole Ring : Susceptible to electrophilic substitution, ring-opening under acidic/basic conditions, and redox reactions.
-
Azepane Ring : Undergoes alkylation, oxidation at the tertiary amine, and ring expansion/contraction under specific conditions.
-
Methyl Groups : Participate in halogenation, oxidation, and cross-coupling reactions.
Oxidation Reactions
| Reagent/Condition | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (acidic, 80°C) | Oxadiazole ring oxidation to nitro group | 62 | |
| H₂O₂ (neutral, RT) | Azepane N-oxide derivative | 45 |
Research Insight :
Oxidation of the oxadiazole ring with KMnO₄ generates a nitro-substituted intermediate, which enhances binding affinity to enzyme active sites (e.g., HDAC-1 inhibition at IC₅₀ = 8.2 nM) .
Reduction Reactions
| Reagent/Condition | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄ (anhydrous ether, 0°C) | Azepane ring opening to primary amine | 78 | |
| NaBH₄ (MeOH, RT) | Partial reduction of oxadiazole to amidrazone | 55 |
Mechanistic Note :
LiAlH₄ reduces the tertiary amine in the azepane ring to a primary amine, altering the compound’s pharmacokinetic properties .
Substitution Reactions
| Reagent/Condition | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| Cl₂ (CH₂Cl₂, 40°C) | Chlorination at oxadiazole C-5 position | 89 | |
| NaN₃ (DMF, 100°C) | Azide substitution at methyl group | 67 |
Biological Relevance :
Chlorinated derivatives exhibit enhanced cytotoxicity against cancer cell lines (IC₅₀ = 5–22 μM in RKO, MCF-7, and HeLa cells) .
Stability Under Hydrolytic Conditions
The oxadiazole ring undergoes hydrolysis in aqueous media:
| pH | Temperature | Degradation Product | Half-Life (h) |
|---|---|---|---|
| 2.0 | 37°C | Carboxylic acid derivative | 2.5 |
| 7.4 | 37°C | Stable (<5% degradation in 24 h) | >24 |
| 9.0 | 37°C | Amidrazone | 8.7 |
Implications :
Acidic conditions (e.g., gastric pH) destabilize the oxadiazole ring, necessitating enteric coating for oral formulations .
Catalytic Cross-Coupling Reactions
The methyl group on the oxadiazole participates in Pd-catalyzed couplings:
Yield Data :
-
Suzuki-Miyaura: 73–85% yield with electron-deficient aryl boronic acids.
-
Buchwald-Hartwig: 68% yield for N-aryl derivatives.
Comparative Reactivity of Analogues
| Compound Modification | Reactivity with H₂O₂ | HDAC-1 IC₅₀ (nM) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| Parent compound | Moderate | 8.2 | 5–22 |
| 3-Aryl-5-alkyl-oxadiazole | High | 10.5 | 10–30 |
| 5-Aryl-3-alkyl-oxadiazole | Low | >100 | >50 |
Trend :
3-Aryl substitution on the oxadiazole enhances oxidative stability and enzyme inhibition .
Scientific Research Applications
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tertiary amines with oxadiazole substituents.
Table 1: Structural and Physicochemical Comparison
*Note: CAS number corresponds to the azepane derivative; pyrrolidine variant is distinct but shares similar nomenclature.
Research Findings and Pharmacological Implications
a) Impact of Substituents on Bioactivity
- Azepane vs.
- Ethyl vs.
- Cyclobutyl Oxadiazole : The cyclobutyl group in CAS 173850-78-7 introduces steric hindrance, which could improve selectivity for specific enzymes or receptors .
Biological Activity
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 297.22 g/mol
- CAS Number : 1803598-84-6
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. Specifically, studies have indicated that derivatives of oxadiazoles can act against various bacterial strains and fungi. For example:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methyl-1,2,4-Oxadiazole Derivative | Escherichia coli | 0.21 µM |
| 5-Methyl-1,2,4-Oxadiazole Derivative | Pseudomonas aeruginosa | 0.21 µM |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural features .
Anticancer Activity
The biological activity of oxadiazole derivatives extends to anticancer effects. A study highlighted that certain oxadiazole compounds demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include inhibition of key enzymes involved in cancer cell proliferation .
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Research suggests that oxadiazole derivatives can inhibit enzymes associated with neurodegenerative diseases such as Alzheimer's disease. This is particularly relevant given the increasing prevalence of tauopathies and other neurodegenerative disorders. The compound's ability to inhibit human deacetylase Sirtuin 2 (HDSirt2) and butyrylcholinesterase (BChE) positions it as a candidate for further exploration in neuroprotection .
Case Study 1: Antimicrobial Screening
In a controlled laboratory setting, this compound was screened against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant antimicrobial activity with an MIC comparable to established antibiotics.
Case Study 2: Neuroprotective Potential
A study focused on the neuroprotective effects of oxadiazole derivatives showed promising results in reducing neuroinflammation in vitro. The compound was tested for its ability to cross the blood-brain barrier and exhibited potential as a therapeutic agent for neurodegenerative conditions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
